Spirostan-3,6-diol is a steroid compound characterized by a unique spiro structure that features a hydroxyl group at both the C-3 and C-6 positions. This compound belongs to the broader class of spirostane steroids, which are derived from natural sources such as plants, particularly those in the Dioscorea genus. The molecular formula for spirostan-3,6-diol is , and it exhibits a complex three-dimensional arrangement that contributes to its biological activity and chemical reactivity. The compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and endocrinology.
For example, the reaction of spirostan-3,6-diol with acetic anhydride can yield acetylated derivatives that may exhibit different pharmacological profiles .
Research indicates that spirostan-3,6-diol possesses significant biological activities. It has been evaluated for:
Several methods have been developed for synthesizing spirostan-3,6-diol:
The applications of spirostan-3,6-diol are diverse:
Interaction studies have focused on the compound's ability to bind to various biological targets:
Spirostan-3,6-diol shares structural similarities with several other steroid compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Spirostan-2,3-diol | Hydroxyl groups at C-2 and C-3 | Antimicrobial properties |
Spirostane-3,12-diol | Hydroxyl groups at C-3 and C-12 | Anticancer activity |
Spirostane-5α-reductase | Hydroxyl group at C-5 | Hormonal activity modulation |
Spirostan-3β,5α-diol | Hydroxyl groups at C-3 and C-5 | Potential anti-inflammatory effects |
Spirostan-3,6-diol's distinctive feature is the positioning of its hydroxyl groups at C-3 and C-6. This specific arrangement is believed to contribute significantly to its unique biological activities compared to other spirostane derivatives. Its potential as an anticancer agent sets it apart from many other compounds within the same class.
Spirostan-3,6-diol emerged as a key molecule in steroidal chemistry following the identification of sarsasapogenin, one of the first spirostan steroids isolated in the early 20th century. The elucidation of its spirostan structure, featuring a fused oxane ring, laid the groundwork for the Marker degradation—a pivotal method enabling the industrial synthesis of progesterone and other sex hormones from plant-derived steroids. This breakthrough highlighted the compound’s role in bridging natural product chemistry and synthetic hormone production.
Spirostan-3,6-diol belongs to the spirostane-type steroidal saponins, distinguished by a fused spirocyclic system between carbons 16 and 22 (C16–C22). Its classification is defined by:
Compound | C25 Configuration | Key Functional Groups | Plant Source |
---|---|---|---|
Spirostan-3,6-diol | 25R or 25S | 3-OH, 6-OH | Smilax spp., Allium |
Sarsasapogenin | 25S | 3-OH (no C6-OH) | Smilax regelii |
Smilagenin | 25R | 3-OH | Smilax ornata |
Diosgenin | 25R | Δ⁵ double bond | Dioscorea spp. |
Spirostan-3,6-diol’s importance lies in its:
Spirostan-3,6-diol and related saponins are predominantly found in:
Plant Family | Species | Bioactivity |
---|---|---|
Smilacaceae | Smilax regelii | Anticancer, anti-inflammatory |
Alliaceae | Allium sativum | Neuroprotective, antimicrobial |
Solanaceae | Solanum torvum | Antiproliferative |
Dioscoreaceae | Dioscorea villosa | Hormone precursor synthesis |
Spirostan-3,6-diol possesses a well-defined molecular composition that has been extensively characterized through various analytical techniques [1] [2]. The fundamental molecular parameters of this steroidal sapogenin are presented in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₇H₄₄O₄ |
Molecular Weight | 432.645 g/mol |
Monoisotopic Mass | 432.323960 g/mol |
Exact Mass | 432.323960 g/mol |
The compound exhibits a molecular formula of C₂₇H₄₄O₄, indicating the presence of twenty-seven carbon atoms, forty-four hydrogen atoms, and four oxygen atoms [1] [2]. The molecular weight of 432.645 grams per mole reflects the substantial molecular size typical of steroidal sapogenins [1] [2]. The monoisotopic mass of 432.323960 grams per mole provides precise mass information essential for mass spectrometric identification and characterization [3] [1].
The structural elucidation of spirostan-3,6-diol has been accomplished through comprehensive spectroscopic analysis and chemical degradation studies [11] [13]. The compound features a characteristic spirostane skeleton consisting of six fused rings designated as rings A through F, with the distinctive spiro junction connecting the steroid nucleus to the terminal heterocyclic rings [6] [20].
The structural framework includes a tetracyclic steroid nucleus (rings A-D) fused to two additional rings (E and F) through a spiro connection at carbon-22 [6] [20]. The International Union of Pure and Applied Chemistry name for the compound is (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol [1]. This complex nomenclature reflects the intricate three-dimensional arrangement of the molecule and the specific stereochemical configuration at each chiral center [1].
The stereochemistry of spirostan-3,6-diol is characterized by multiple chiral centers that give rise to several distinct stereoisomers [6] [29]. The compound contains thirteen defined stereocenters, with the most significant configurations occurring at positions 3, 5, 6, and 25 [6] [2]. The following table summarizes the major stereoisomeric variants:
Configuration | Common Name | Chemical Abstracts Service Number |
---|---|---|
3β,5α,6α,25R | Chlorogenin | 562-34-5 |
3β,5α,6β,25R | Neochlorogenin | 41743-71-9 |
3β,5α,6α,25S | Not specified | Not specified |
The 3β,5α,6α,25R configuration represents the most commonly encountered natural isomer, known as chlorogenin [6] [2]. This configuration features β-oriented hydroxyl groups at positions 3 and 6, with α-orientation at position 5, and R-configuration at position 25 [6] [29]. The alternative 3β,5α,6β,25R configuration, termed neochlorogenin, differs primarily in the orientation of the hydroxyl group at position 6 [4] [6].
The three-dimensional structure of spirostan-3,6-diol exhibits a rigid, chair-like conformation typical of steroid molecules [16] [17]. The A/B ring junction adopts a trans configuration, while the B/C and C/D ring junctions maintain trans arrangements characteristic of the 5α-steroid series [16] [29]. The spiro junction at position 22 creates a distinctive structural feature where the steroid nucleus connects to the terminal heterocyclic system through a quaternary carbon center [6] [20].
The spatial arrangement of the hydroxyl groups at positions 3 and 6 creates specific hydrogen bonding patterns that influence the overall molecular conformation [16] [17]. The β-orientation of these hydroxyl groups positions them on the same face of the steroid nucleus, potentially facilitating intramolecular hydrogen bonding interactions [16] [17]. The 25R configuration at the terminal position determines the spatial orientation of the methyl group at position 27, which adopts an equatorial position in the terminal heterocycle [29] [31].
The comparison of different stereoisomers of spirostan-3,6-diol reveals significant differences in their physical and chemical properties [29] [31]. The 25R and 25S stereoisomers can be distinguished through nuclear magnetic resonance spectroscopy analysis of the geminal protons at position 26 [29] [31]. In 25R compounds, the chemical shift difference between these protons is typically less than 0.2 parts per million, while in 25S compounds, this difference exceeds 0.5 parts per million [29] [31].
The configurational differences at position 6 between chlorogenin (6α) and neochlorogenin (6β) result in distinct spectroscopic signatures and different biological activities [6] [4]. These stereoisomeric variants exhibit different solubility profiles and stability characteristics, which influence their isolation and purification procedures [29] [32]. The resolution of these stereoisomers has been achieved through advanced chromatographic techniques, including supercritical fluid chromatography, which provides superior separation capabilities compared to conventional liquid chromatography methods [32].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for spirostan-3,6-diol through both proton and carbon-13 analyses [11] [13]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the steroidal framework, including methyl groups at positions 18, 19, 21, and 27 [11] [13]. The hydroxyl-bearing carbons at positions 3 and 6 show distinctive chemical shift patterns that confirm the presence and orientation of these functional groups [11] [13].
The carbon-13 nuclear magnetic resonance spectrum displays twenty-seven distinct carbon signals corresponding to the molecular formula [11] [13]. The methyl carbons appear at characteristic chemical shifts: C-18 at approximately 16.2 parts per million, C-19 at 24.1 parts per million, C-21 at 14.5 parts per million, and C-27 at 16.6 parts per million [17] [13]. The oxygen-bearing carbons resonate at downfield positions: C-3 at approximately 67.2 parts per million and C-6 at similar chemical shift values, reflecting the electron-withdrawing effect of the hydroxyl groups [17] [13].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond coherence, provide detailed connectivity information and confirm the structural assignments [11] [13]. These advanced techniques enable the unambiguous determination of stereochemistry and the identification of subtle structural variations among different isomers [11] [13].
Mass spectrometry analysis of spirostan-3,6-diol provides definitive molecular weight determination and fragmentation pattern information [3] [23]. The compound exhibits a molecular ion peak at mass-to-charge ratio 433.33 in positive ionization mode, corresponding to the protonated molecular ion [3]. Additional characteristic ion peaks include the sodium adduct at mass-to-charge ratio 455.31 and the potassium adduct at mass-to-charge ratio 471.29 [3].
The fragmentation pattern reveals the loss of water molecules from the hydroxyl groups, producing characteristic fragment ions [3] [23]. The collision cross section values have been predicted for various ionization states, providing additional structural confirmation through ion mobility spectrometry [3]. The predicted collision cross section for the protonated molecular ion is 208.3 square angstroms, which correlates with the three-dimensional structure of the molecule [3].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from closely related isomers [11] [23]. The exact mass determination allows for the calculation of elemental composition and provides confidence in structural assignments [11] [23].
Infrared spectroscopy of spirostan-3,6-diol reveals characteristic absorption bands that confirm the presence of specific functional groups [15] [17]. The hydroxyl groups at positions 3 and 6 produce broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency depending on the degree of hydrogen bonding [15] [17]. The characteristic absorption around 3407 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [17].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with characteristic peaks around 2931 wavenumbers [17]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide detailed structural information about the steroid skeleton and the spiro junction [15] [17]. These spectroscopic features, combined with nuclear magnetic resonance and mass spectrometry data, provide comprehensive structural characterization of the compound [15] [17].
Spirostan-3,6-diol exhibits limited aqueous solubility typical of steroidal compounds due to its predominantly hydrophobic character [25] [20]. The presence of two hydroxyl groups provides some hydrophilic character, but the large steroid framework dominates the overall solubility profile [25] [20]. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of hydrogen bonding with the hydroxyl groups [25].
The solubility characteristics are influenced by the stereochemical configuration, with different isomers exhibiting varying degrees of solubility in different solvent systems [25] [32]. The compound's behavior in micellar systems has been studied, revealing that it can be solubilized within surfactant micelles, with the extent of solubilization depending on the nature of the surfactant headgroup [25]. This property has implications for formulation development and bioavailability enhancement strategies [25].
The stability of spirostan-3,6-diol has been evaluated under various conditions, revealing important information about its degradation pathways and storage requirements [24] [26]. The compound exhibits relatively good thermal stability, with predicted boiling points around 562.1 degrees celsius, although decomposition may occur before reaching this temperature [24]. The melting point has been reported in the range of 238-241 degrees celsius for related compounds [24].
Thermal processing studies of related steroidal sapogenins indicate that elevated temperatures can affect the structural integrity of these compounds [26]. The stability appears to follow different kinetic models depending on the temperature and time of exposure [26]. At moderate temperatures around 70 degrees celsius, the compound maintains reasonable stability, while higher temperatures above 90 degrees celsius may lead to more rapid degradation [26].
The compound's stability is also influenced by pH conditions and the presence of light or oxygen [26]. Proper storage conditions typically involve protection from light and moisture, with storage at reduced temperatures to minimize degradation [26].
The Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of spirostan-3,6-diol have been predicted using computational models [27]. The following table summarizes the predicted pharmacokinetic properties:
Property | Predicted Value |
---|---|
Human Intestinal Absorption | ~59% probability |
Blood-Brain Barrier Penetration | ~67% probability |
P-glycoprotein Substrate | ~76% probability |
P-glycoprotein Inhibitor | ~62% probability |
Topological Polar Surface Area | 58.9-118 Ų |
The predicted human intestinal absorption probability of approximately 59% suggests moderate oral bioavailability potential [27]. The blood-brain barrier penetration probability of 67% indicates that the compound may have central nervous system accessibility [27]. The high probability of being a P-glycoprotein substrate (76%) suggests that efflux transport may limit its cellular accumulation [27].
The compound's drug-like properties have been evaluated using established criteria [17] [27]. The molecular weight of 432.6 grams per mole falls within acceptable ranges for oral drug candidates [17]. The compound has two hydrogen bond donors and four hydrogen bond acceptors, which are within the limits typically associated with good oral absorption [27]. The predicted partition coefficient (LogP) value of approximately 5.1 suggests high lipophilicity, which may impact solubility and membrane permeability [27].